O-Tnp-ump
Description
O-(Chloroacetyl-carbamoyl)fumagillol, commonly referred to as TNP-470 (also identified in some literature as AGM-1470), is a semisynthetic derivative of fumagillin, a naturally occurring antibiotic derived from Aspergillus fumigatus . TNP-470 functions as a potent angiogenesis inhibitor, targeting endothelial cell proliferation and thereby disrupting tumor vascularization. Its mechanism involves irreversible binding to methionine aminopeptidase-2 (MetAP-2), a critical enzyme for post-translational processing of proteins required for endothelial cell migration and survival .
Preclinical studies demonstrate that TNP-470 significantly inhibits primary tumor growth and metastasis in rodent models, including B16BL6 melanoma, Lewis lung carcinoma, and human colon cancer xenografts. For example, subcutaneous administration of TNP-470 (150 mg/kg) reduced B16BL6 melanoma volume to 16% of control and decreased pulmonary metastasis by 90% in murine models .
Properties
CAS No. |
141802-28-0 |
|---|---|
Molecular Formula |
C15H14N5O15P |
Molecular Weight |
535.27 g/mol |
IUPAC Name |
[(3aR,4R,6R,6aR)-4-(2,4-dioxopyrimidin-1-yl)-1',3',5'-trinitrospiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,6'-cyclohexa-1,3-diene]-6-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H14N5O15P/c21-10-1-2-17(14(22)16-10)13-12-11(7(33-13)5-32-36(29,30)31)34-15(35-12)8(19(25)26)3-6(18(23)24)4-9(15)20(27)28/h1-4,7-8,11-13H,5H2,(H,16,21,22)(H2,29,30,31)/t7-,8?,11-,12-,13-,15?/m1/s1 |
InChI Key |
GPCSIXCSWYBKCL-GSBRZVNQSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)COP(=O)(O)O)OC4(O3)C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@@H]([C@H](O2)COP(=O)(O)O)OC4(O3)C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(C(O2)COP(=O)(O)O)OC4(O3)C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Synonyms |
2',3'-O-(2,4,6--trinitrocyclohexadienylidene)uridine 5'-monophosphate O-TNP-UMP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism and Efficacy
TNP-470 is distinct from cytotoxic chemotherapeutic agents (e.g., mitomycin C, Adriamycin) due to its anti-angiogenic mechanism. However, its therapeutic synergy with cytotoxic drugs highlights its unique role in combination therapies. Key comparisons include:
Key Differentiators
- Anti-Angiogenic Specificity: Unlike cytotoxic agents, TNP-470 targets tumor vasculature, making it effective against metastatic niches.
- Synergistic Potency : Combination with MMC enhanced tumor suppression (e.g., B16BL6 volume reduced to 6% of control vs. 43% with TNP-470 alone) .
- Toxicity Reversibility : Weight loss caused by TNP-470 resolved post-treatment, contrasting with irreversible organ damage from Adriamycin or cisplatin .
Structural and Functional Analogues
TNP-470’s chloroacetyl-carbamoyl modification enhances solubility and reduces off-target effects compared to fumagillin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
